molecular formula C12H14N2O2 B016629 1,3,3-Trimethyl-2-methylene-5-nitroindoline CAS No. 36429-14-8

1,3,3-Trimethyl-2-methylene-5-nitroindoline

Cat. No. B016629
CAS RN: 36429-14-8
M. Wt: 218.25 g/mol
InChI Key: WHFGEAVJRDAMNU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 1,3,3-Trimethyl-2-methylene-5-nitroindoline involves several key strategies. Efficient and selective syntheses of related compounds, such as 3-hydroxyimino-1-isoindolinones and 3-methylene-1-isoindolinones, are achieved via Cu-promoted C-H activation, nitroalkylation followed by intramolecular cyclization (Yu et al., 2017). Additionally, the synthesis of chromones and 4-hydroxyquinolines based on uncatalyzed condensations further highlights the versatility of reactions involving nitro compounds (Rahn et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds related to 1,3,3-Trimethyl-2-methylene-5-nitroindoline has been elucidated using X-ray single crystal diffraction, revealing detailed insights into their crystallographic parameters and packing structures (Fotie et al., 2014).

Chemical Reactions and Properties

The addition of dialkylphosphites to 1,3,3-trimethyl-2-methyleneindoline enables the synthesis of 1,2,3,3-tetramethyl-3H-indolium salts and derivatives, demonstrating the compound's reactivity and potential for further chemical transformations (Tolmachev et al., 1993).

Physical Properties Analysis

The physical properties of related compounds, such as stability and crystal packing, are influenced by their molecular structure and substituents. For instance, isoindole-based nitrones exhibit enhanced stability, which is crucial for their application in spin trapping and other areas (Bottle & Micallef, 2003).

Scientific Research Applications

  • Synthesis of Substituted Indolines : Dialkylphosphites and 1,3,3-trimethyl-2-methyleneindoline are used to synthesize 5-substituted 2-methyl- and 2-methyleneindolines. These compounds, with most protecting phosphorus groups, can be easily removed by mineral acids (Tolmachev et al., 1993).

  • Photorelease of L-Glutamate : A derivative, used as an antenna-sensitized nitroindoline precursor, efficiently enables photorelease of L-glutamate in high concentrations, useful for activating neuronal glutamate ion channels in biological experiments (Papageorgiou et al., 2004).

  • Detection of Liquid Water Structure Change : 1-Methyl-5-nitroindoline (MNI) detects the structural change of liquid water with temperature, indicating a change in structure at 43°C (Catalán & del Valle, 2018).

  • Synthesis of Photochromic Spirooxazine Compounds : Novel organic photochromic spirooxazine compounds were synthesized using 1,3,3-trimethyl-2-methylene indoline, showing different photochromic behaviors in various solvents (Bao, 2001).

  • Oxygen Sensitivity in EPR Studies : TMIO and its analogues exhibit high oxygen sensitivity and low cytotoxicity, making them useful for Electron Paramagnetic Resonance (EPR) studies in viable systems for oximetry (Shen et al., 2002).

  • Cation Binding Properties : A new phthalide-fused indoline derivative shows good selectivity and sensitivity for Sn2+ cations (Wong et al., 2018).

  • Two-Photon Excitation in Microstructure Fabrication : Two-photon excitation of a polypeptide with 7-nitroindoline units can produce short peptide fragments, useful for 3D microstructure fabrication (Hatch et al., 2016).

  • Photochromic Properties for Solar Cells and Photovoltaics : Synthesis and characterization of new photochromic formyl-containing 1′,3′,3′-trimethylspiro[chromene-2,2′-indoline] derivatives have potential applications in solar cells and photovoltaics (Sepehr et al., 2021).

  • Antimicrobial and Antinociceptive Activities : Compounds derived from 1,3,3-Trimethyl-2-methylene-5-nitroindoline show promising antibacterial, antifungal, and antinociceptive activities, suggesting potential for pharmaceutical development (Bassyouni et al., 2012).

  • Free Radical Probing : Synthesis of water-soluble isoindoline nitroxides and a stable pronitroxide hydroxylamine hydrochloride provides a UV-VIS probe for free radicals and their transformation into stable nitroxides (Reid & Bottle, 1998).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or inhaled . It is advised to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and to keep away from sources of ignition .

properties

IUPAC Name

1,3,3-trimethyl-2-methylidene-5-nitroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-8-12(2,3)10-7-9(14(15)16)5-6-11(10)13(8)4/h5-7H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFGEAVJRDAMNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C)N(C2=C1C=C(C=C2)[N+](=O)[O-])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189950
Record name 1,3,3-Trimethyl-2-methylene-5-nitroindoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,3-Trimethyl-2-methylene-5-nitroindoline

CAS RN

36429-14-8
Record name 1,3,3-Trimethyl-2-methylene-5-nitroindoline
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,3-Trimethyl-2-methylene-5-nitroindoline
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Record name 1,3,3-Trimethyl-2-methylene-5-nitroindoline
Source EPA DSSTox
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Record name 1,3,3-trimethyl-2-methylene-5-nitroindoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Z Sepehr, H Nasr-Isfahani, AR Mahdavian… - Journal of the Iranian …, 2021 - Springer
The spiropyran derivatives can exist in two forms, the closed-ring spiropyran form and the open-ring merocyanine (MC) form. The SP form could be converted into the MC form upon UV …
Number of citations: 4 link.springer.com
CJ Roxburgh, PG Sammes - 2006 - Wiley Online Library
The reversible photochemical ion chelation of the newly synthesised substituted N,N′‐bis(spiro[1‐benzopyran‐2,2′‐indolyl])diazacrown systems 15a–c and the subsequent …
KD Volkova, VB Kovalska, AL Tatarets, LD Patsenker… - Dyes and …, 2007 - Elsevier
A series of new symmetrical and asymmetrical squaraines were synthesised and efficiency of their use as fluorescent probes for the specific detection of proteins was studied. Spectral-…
Number of citations: 105 www.sciencedirect.com

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